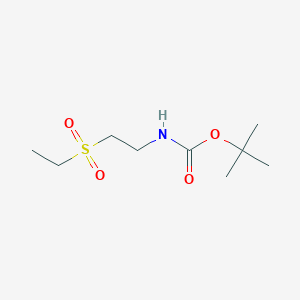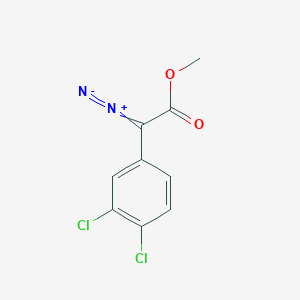
MFCD32220423
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32220423 is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220423 typically involves multiple steps:
Formation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate: This step involves the reaction of N-Boc hydroxylamine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Final Assembly: The final step involves the coupling of the intermediate with the appropriate amine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32220423 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
MFCD32220423 has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring selective protection and deprotection steps.
Biological Studies: It may be used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of MFCD32220423 involves the selective cleavage of the protecting groups under specific conditions. The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid, while the tert-butyldimethylsilyl group can be cleaved using fluoride ions . These deprotection steps are crucial for the compound’s functionality in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-2-aminoacetaldehyde: This compound also features a Boc protecting group and is used in similar synthetic applications.
N-Boc-2-(methacryloyloxy)ethylamine: Another compound with a Boc group, used in polymer synthesis.
Uniqueness
MFCD32220423 is unique due to the combination of the TBDMS and Boc protecting groups along with the presence of a fluorine atom. This combination allows for selective reactions and deprotection steps, making it highly versatile in synthetic chemistry.
Eigenschaften
Molekularformel |
C15H30FNO3Si |
|---|---|
Molekulargewicht |
319.49 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluoroprop-2-enyl]carbamate |
InChI |
InChI=1S/C15H30FNO3Si/c1-14(2,3)20-13(18)17-10-12(9-16)11-19-21(7,8)15(4,5)6/h9H,10-11H2,1-8H3,(H,17,18) |
InChI-Schlüssel |
KPBCMEXILSBGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=CF)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Chloro-1-[(2-chlorophen yl)hydrazono]-2-propanone](/img/structure/B8385959.png)

![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8385972.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid](/img/structure/B8385993.png)


![(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8386016.png)




![5-methyl-3-{1-[4-(pyrrolidin-1-ylmethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole](/img/structure/B8386063.png)

